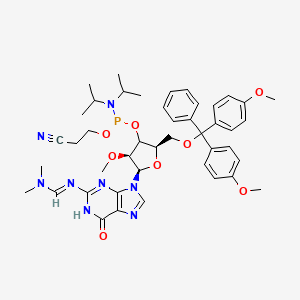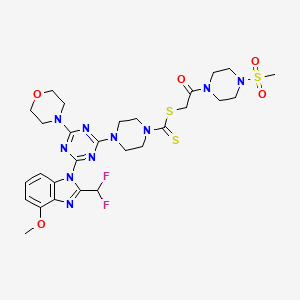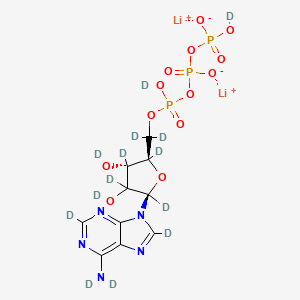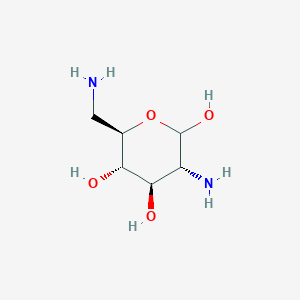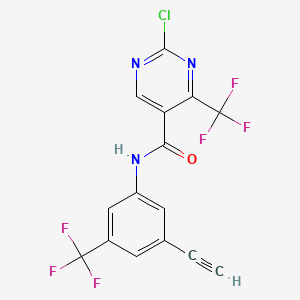
SP-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SP-alkyne is a compound characterized by the presence of a carbon-carbon triple bond, which is a defining feature of alkynes. This triple bond imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications. The carbon atoms in the triple bond are sp-hybridized, resulting in a linear geometry and significant electron density along the bond axis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SP-alkyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkylation of Acetylide Anions: Terminal alkynes can be synthesized by alkylating acetylide anions with primary alkyl halides.
Industrial Production Methods
In industrial settings, this compound can be produced through the following methods:
Calcium Carbide Method: Calcium carbide reacts with water to produce acetylene, which can then be further processed to obtain this compound.
Dehydrohalogenation of Dihaloalkanes: This method involves the use of vicinal or geminal dihaloalkanes, which undergo double dehydrohalogenation to form alkynes.
Análisis De Reacciones Químicas
SP-alkyne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form haloalkenes and geminal dihalides.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate results in the cleavage of the triple bond, forming carboxylic acids.
Hydroboration-Oxidation: This reaction converts alkynes to aldehydes or ketones through the addition of borane followed by oxidation.
Aplicaciones Científicas De Investigación
SP-alkyne has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of SP-alkyne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in electrophilic addition reactions, where the π-electrons are attacked by electrophiles, leading to the formation of addition products . The sp-hybridized carbon atoms also make the compound more acidic compared to alkenes and alkanes, allowing for deprotonation and subsequent nucleophilic reactions .
Comparación Con Compuestos Similares
SP-alkyne can be compared with other similar compounds such as:
Alkenes: Unlike alkynes, alkenes contain a carbon-carbon double bond and exhibit different reactivity patterns.
Alkanes: Alkanes have only single bonds between carbon atoms and are less reactive compared to alkynes.
Similar Compounds
Ethyne (Acetylene): The simplest alkyne with a carbon-carbon triple bond.
Propyne: A terminal alkyne with a three-carbon chain.
2-Butyne: An internal alkyne with a four-carbon chain.
Propiedades
Fórmula molecular |
C15H6ClF6N3O |
|---|---|
Peso molecular |
393.67 g/mol |
Nombre IUPAC |
2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26) |
Clave InChI |
OXPXLXMRVQUCKG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


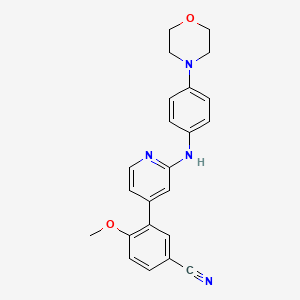
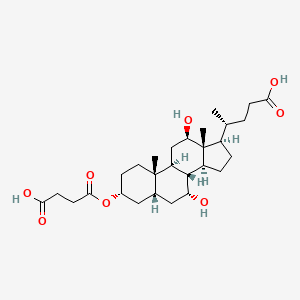
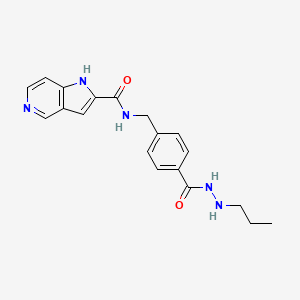
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
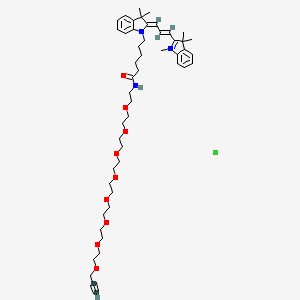
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
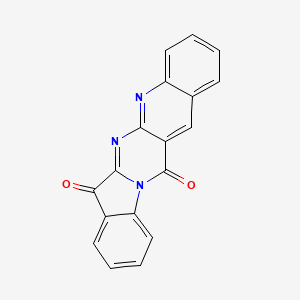
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
